molecular formula C9H14ClNO2S B1457932 2-(Propanesulfonyl)aniline hcl CAS No. 76697-54-6

2-(Propanesulfonyl)aniline hcl

Cat. No. B1457932
CAS RN: 76697-54-6
M. Wt: 235.73 g/mol
InChI Key: JCZWMVOWZZHONS-UHFFFAOYSA-N
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Description

2-(Propanesulfonyl)aniline hydrochloride, also known as N-(2-Aminophenyl)propane-1-sulfonamide hydrochloride, is a white or off-white crystalline powder. It has a molecular weight of 235.73 . The IUPAC name is 2-(propylsulfonyl)aniline hydrochloride .


Molecular Structure Analysis

The molecular formula of 2-(Propanesulfonyl)aniline hydrochloride is C9H14ClNO2S . The InChI code is 1S/C9H13NO2S.ClH/c1-2-7-13(11,12)9-6-4-3-5-8(9)10;/h3-6H,2,7,10H2,1H3;1H .


Physical And Chemical Properties Analysis

2-(Propanesulfonyl)aniline hydrochloride is a white or off-white crystalline powder. It has a molecular weight of 235.73 .

Scientific Research Applications

Conductive Polymers and Charge Compensation

Research has explored the redox behavior of polyaniline (PANI) and self-doped polyanilines, highlighting the potential of these materials in electroactive applications. For instance, the comparison between PANI and chemically obtained self-doped polyanilines, such as sulfonated polyaniline (SPAN) and poly-(aniline-co-N-propanesulfonic acid-aniline) (PAPSAH), revealed that the charge compensation process in these materials could be significantly influenced by the molecular structure and the doping medium used (Varela et al., 2001).

Supercapacitors and Electroactive Hydrogels

A 3D mat-like electroactive hydrogel, fabricated for supercapacitor electrode material, demonstrated high areal capacitance. This research underscores the importance of dual doping with organic and inorganic components for enhancing electrochemical performance (Smirnov et al., 2017).

Chemical Synthesis and Electrical Conductivity

The chemical synthesis of self-doped N-propanesulfonic acid polyaniline derivatives has been extensively studied. The resulting polymers exhibit moderate molecular weights, solubility in water and polar solvents, and electrical conductivities that highlight their utility in electronic applications (Grigoras et al., 2012).

Raman Spectroelectrochemistry

Investigations into the Raman spectroelectrochemical properties of electrodeposited polyaniline doped with polymeric sulfonic acids have provided insights into the molecular interactions and electronic properties of these materials. This research offers a deeper understanding of how the structural properties of dopants can influence the electronic characteristics of polyaniline (Nekrasov et al., 2017).

Interpolymer Complexes and Nanoobjects

The formation of nanoobjects through the interpolymer complex of polyaniline (PAn) and polysulfonic acid in aqueous solutions has been explored. The unique properties of these nanostructures, such as solubility and film-forming abilities, open up new avenues for application in nanotechnology and materials science (Gribkova et al., 2007).

properties

IUPAC Name

2-propylsulfonylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S.ClH/c1-2-7-13(11,12)9-6-4-3-5-8(9)10;/h3-6H,2,7,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZWMVOWZZHONS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=CC=CC=C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Propanesulfonyl)aniline hcl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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